N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide
Description
N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidine-1-carboxamide core linked to a 4-fluoro-substituted phenyl ring. The indol-5-ylcarbamoyl moiety introduces a planar aromatic system, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C20H19FN4O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C20H19FN4O2/c21-14-3-5-18(24-20(27)25-9-1-2-10-25)16(12-14)19(26)23-15-4-6-17-13(11-15)7-8-22-17/h3-8,11-12,22H,1-2,9-10H2,(H,23,26)(H,24,27) |
InChI Key |
DGKHDJAQTCOALK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis method.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the indole derivative with an isocyanate.
Formation of the Pyrrolidine Moiety: The pyrrolidine moiety can be synthesized via the reaction of an amine with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The fluoro group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Compound A: N-(2-Fluoro-5-(6-morpholinoimidazo[1,2-a]pyrimidin-2-yl)phenyl)pyrrolidine-1-carboxamide (from )
- Core Structure : Imidazo[1,2-a]pyrimidine replaces the indol-5-ylcarbamoyl group.
- Substituents: A morpholino group at the 6-position of the imidazo-pyrimidine scaffold and a fluorine atom at the 2-position of the phenyl ring.
- Implications: The imidazo-pyrimidine core may enhance π-π stacking interactions, while the morpholino group could improve solubility. The 2-fluoro substitution on the phenyl ring may alter electronic properties compared to the 4-fluoro substitution in the target compound .
Compound B: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (from )
- Core Structure : Pyridine replaces the phenyl-indole system.
- Substituents: A trifluoroethyl group on the pyrrolidine ring and a hydroxypropan-2-ylamino-morpholino-pyridine side chain.
- The hydroxypropan-2-ylamino group introduces hydrogen-bonding capacity, which may improve target affinity .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Aromatic Systems | Indole + phenyl | Imidazo-pyrimidine + phenyl | Pyridine + phenyl |
| Fluorine Position | 4-fluoro on phenyl | 2-fluoro on phenyl | None on phenyl (trifluoroethyl) |
| Polar Groups | Carbamoyl, pyrrolidine | Morpholino, pyrrolidine | Hydroxypropan-2-ylamino, morpholino |
| Predicted LogP | Moderate (~3.0)* | Higher (~3.5)* | Highest (~4.0)* |
*Values estimated based on substituent contributions.
Biological Activity
N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in cancer treatment and other diseases. This article examines its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and signaling pathways involved in tumor growth and survival. Notably, it has been shown to inhibit carbonic anhydrase (CA) and the Wnt/β-catenin signaling pathway, both crucial in cancer cell proliferation.
- Inhibition of Carbonic Anhydrase :
- Wnt/β-catenin Pathway :
Efficacy in Cancer Models
The biological activity of this compound has been evaluated in various preclinical cancer models:
- Colorectal Cancer : The compound exhibited significant cytotoxicity against colorectal cancer cell lines, demonstrating a reduction in cell viability and induction of apoptosis markers like cleaved PARP and caspase-3 .
- Triple-Negative Breast Cancer : It also showed effectiveness against triple-negative breast cancer cells, particularly in overcoming drug resistance seen in certain cancer types .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following modifications have been explored:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Enhances binding affinity to target enzymes |
| Indole moiety inclusion | Increases specificity towards cancer cells |
| Pyrrolidine scaffold | Contributes to overall stability and potency |
These modifications indicate that small changes in the molecular structure can significantly impact the compound's efficacy and selectivity.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on Drug Resistance : A study demonstrated that this compound could restore sensitivity to doxorubicin in resistant cancer cell lines, suggesting a potential role in combination therapies .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, supporting its potential for clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
